molecular formula C13H16N2O4 B11697077 Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate

Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate

Cat. No.: B11697077
M. Wt: 264.28 g/mol
InChI Key: FQJBKWKOFRPXSZ-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate: is an organic compound with the molecular formula C13H16N2O4. It is a methyl ester derivative of butanoic acid, featuring an acetylamino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate typically involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with methyl 4-oxobutanoate under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, further stabilizing these interactions .

Biological Activity

Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate, with the CAS number 300399-41-1, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol
  • Structure : The compound features an acetylamino group attached to a phenyl ring, which is further connected to a butanoate moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The acetylamino and oxobutanoate groups facilitate hydrogen bonding and electrostatic interactions with proteins, potentially influencing various enzymatic pathways.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the activity of oncogenic proteins such as c-Myc, which is crucial in cancer cell proliferation and survival. The inhibition of c-Myc leads to reduced tumor growth in various cancer models.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, it may inhibit certain proteases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications in the acetylamino group can enhance inhibitory potency against specific enzymes.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Concentrations ranging from 10 µM to 50 µM were tested, showing significant reductions in cell viability compared to control groups.
  • Animal Models : In vivo studies using mouse models of cancer have shown that administration of this compound leads to a decrease in tumor size and weight. These findings support its potential application as a therapeutic agent.
  • Mechanistic Studies : Detailed mechanistic studies using Western blotting and qPCR have confirmed that treatment with this compound results in downregulation of c-Myc expression and associated downstream targets involved in cell cycle regulation.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityInhibition of c-Myc; reduced tumor growth
Enzyme InhibitionSignificant inhibition of specific proteases
Cell ViabilityReduced viability in cancer cell lines
In Vivo EfficacyDecreased tumor size in mouse models

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

methyl 4-(4-acetamidoanilino)-4-oxobutanoate

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-10-3-5-11(6-4-10)15-12(17)7-8-13(18)19-2/h3-6H,7-8H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

FQJBKWKOFRPXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OC

Origin of Product

United States

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